molecular formula C10H14N2O B13948170 2-Ethoxy-2-phenylacetamidine CAS No. 64058-86-2

2-Ethoxy-2-phenylacetamidine

Cat. No.: B13948170
CAS No.: 64058-86-2
M. Wt: 178.23 g/mol
InChI Key: WKZQOXBWBKKPHO-UHFFFAOYSA-N
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Description

2-Ethoxy-2-phenylacetamidine (CAS: 64058-82-8) is an acetamidine derivative with the molecular formula C₁₆H₂₆N₂O and a molar mass of 262.39 g/mol . Structurally, it features a phenyl group, an ethoxy substituent, and a hexyl chain attached to the amidine moiety. Commercial suppliers list this compound under synonyms such as Benzeneethanimidamide, α-ethoxy-N-hexyl, though its specific applications remain less documented compared to structurally related compounds .

Properties

CAS No.

64058-86-2

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-ethoxy-2-phenylethanimidamide

InChI

InChI=1S/C10H14N2O/c1-2-13-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H3,11,12)

InChI Key

WKZQOXBWBKKPHO-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC=CC=C1)C(=N)N

Origin of Product

United States

Preparation Methods

The synthesis of 2-Ethoxy-2-phenylacetamidine typically involves the reaction of ethyl acetate with phenylacetamidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Ethoxy-2-phenylacetamidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The ethoxy group in 2-Ethoxy-2-phenylacetamidine can be substituted with other functional groups using appropriate reagents and conditions. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.

Scientific Research Applications

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: Research has investigated its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound’s structure allows for modifications that could lead to the development of new pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Ethoxy-2-phenylacetamidine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include 2-Aminobenzamides and other phenylacetamidine derivatives. Below is a comparative analysis:

Compound Key Functional Groups Molecular Features Applications
2-Ethoxy-2-phenylacetamidine Ethoxy, phenyl, acetamidine, hexyl chain High lipophilicity due to hexyl substituent Specialty chemicals, potential intermediates
2-Aminobenzamides Amino, benzamide Smaller molecular size, polar amino group Glycan analysis, glycosylation engineering
Phenethyl Phenylacetate Phenyl, ester, phenethyl Ester linkage, aromaticity Fragrance, pharmaceutical intermediates
Key Observations:
  • Lipophilicity: The hexyl chain in 2-Ethoxy-2-phenylacetamidine enhances its hydrophobic character compared to 2-Aminobenzamides, which possess polar amino groups .
  • Reactivity : Amidines (N–C=N) are more basic and nucleophilic than amides (C=O), enabling distinct reaction pathways in organic synthesis.
  • Applications: 2-Aminobenzamides are utilized in biochemical tools like GlycoBase and autoGU for glycan profiling , whereas 2-Ethoxy-2-phenylacetamidine’s role is less defined but may involve niche chemical synthesis.

Physicochemical Properties

  • 2-Aminobenzamides: Exhibit moderate water solubility due to the amino group, facilitating their use in aqueous analytical workflows .
  • 2-Ethoxy-2-phenylacetamidine : Predicted to have low water solubility but high organic solvent compatibility, aligning with its lipophilic hexyl chain .

Commercial and Research Relevance

  • 2-Ethoxy-2-phenylacetamidine : Listed by suppliers like ChemBK as a specialty chemical, suggesting use in custom synthesis or catalysis .
  • 2-Aminobenzamides: Extensively studied for glycoscience applications, including glycan characterization and enzyme substrate design .

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